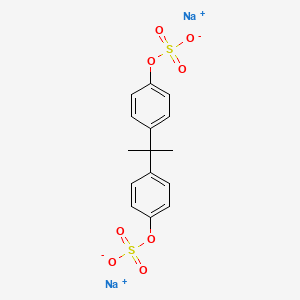

Bisphenol A Bissulfate Disodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

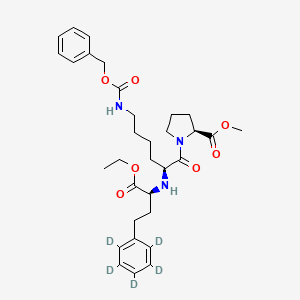

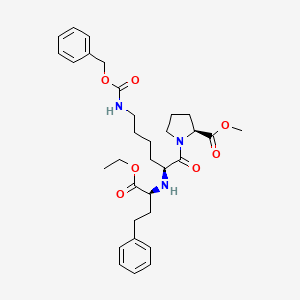

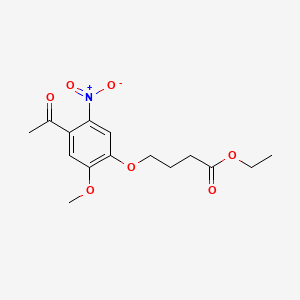

Molecular Structure Analysis

The molecular structure of Bisphenol A Bissulfate Disodium Salt consists of two sodium ions (Na+), a propane-2,2-diylbis (4,1-phenylene) bis (sulfate) group, and two phenol groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of Bisphenol A Bissulfate Disodium Salt include a molecular weight of 432.376 and a molecular formula of C15 H14 Na2 O8 S2 . Other properties such as density, boiling point, melting point, and flash point are not available .

Applications De Recherche Scientifique

Degradation and Oxidation Processes

Thermo-Activated Persulfate Oxidation : Bisphenol S (BPS), a related compound, was studied for its degradation kinetics and mechanisms through thermo-activated persulfate oxidation. This study proposed a new kinetic analysis method and explored the effects of different variables like pH, humic acid, and inorganic anions on BPS degradation (Wang et al., 2017).

Persulfate Activation with Electroregenerated Fe2+ : This process was used to remove Bisphenol A (BPA) from a sulfate medium. It revealed that the sulfate radical anion and hydroxyl radicals were the primary oxidizing agents, and the degradation followed a pseudo-first-order kinetics (dos Santos et al., 2021).

Sono-Activated Persulfate Oxidation : The kinetics, pathways, and the role of temperature in the sonochemical degradation of BPA in the presence of sodium persulfate were investigated, showing significant insights into the degradation process and by-products (Darsinou et al., 2015).

Impact on Hormone-Responsive Cells

- Sulfation-Desulfation in Uptake : A study on the selective uptake of BPA into hormone-responsive cells through sulfation/desulfation pathways was explored. This mechanism was suggested to increase the estrogenic potential of xenobiotics like BPA (Stowell et al., 2006).

Advanced Oxidation Processes

Use of Persulfate in Advanced Oxidation : Studies have explored the use of persulfate in advanced oxidation processes for the degradation of BPA. Different activation methods (e.g., hydrodynamic cavitation, electrochemical activation, microwave irradiation) have been investigated to enhance the efficiency of these processes (Choi et al., 2018; Ding et al., 2019; Sharma et al., 2015).

Photocatalytic Degradation : The combination of photocatalytic materials with persulfate for the degradation of BPA under visible light irradiation has been studied. This research provides insights into the mechanisms and efficiency of these processes (Liu et al., 2017).

Toxicity and Environmental Impact

- Acute Toxicity and Oxidation Products : The study of thermal persulfate oxidation of BPA examined the formation of oxidation products and their acute toxicity. This research provides a comprehensive view of the environmental impacts of BPA degradation products (Olmez-Hanci et al., 2013).

Propriétés

IUPAC Name |

disodium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPPROYXVPMBRW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Na2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742366 |

Source

|

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol A Bissulfate Disodium Salt | |

CAS RN |

10040-44-5 |

Source

|

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)